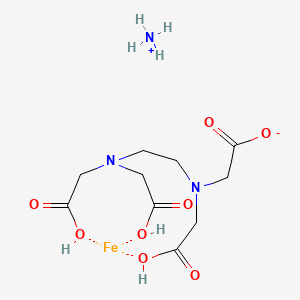![molecular formula C21H28N7O17P3 B13819417 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid adenine dinucleotide phosphate sodium salt is a compound that plays a crucial role in cellular signaling and metabolic processes. It is a derivative of nicotinic acid adenine dinucleotide phosphate, which is known for its ability to mobilize calcium ions within cells. This compound is involved in various biochemical pathways and is essential for maintaining cellular functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid adenine dinucleotide phosphate sodium salt typically involves enzymatic reactions. One common method is the base-exchange reaction catalyzed by ADP-ribosyl cyclase family members, such as CD38. This reaction involves the exchange of nicotinamide with nicotinic acid to form nicotinic acid adenine dinucleotide phosphate .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce the necessary enzymes. The enzymatic synthesis is preferred due to its specificity and efficiency in producing high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinic acid adenine dinucleotide phosphate sodium salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It participates in redox reactions, where it can be reduced or oxidized, playing a role in cellular respiration and energy production.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of specific enzymes that facilitate the exchange of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, which are crucial intermediates in metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Nicotinic acid adenine dinucleotide phosphate sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
Nicotinic acid adenine dinucleotide phosphate sodium salt exerts its effects by mobilizing calcium ions within cells. It binds to and opens calcium channels on intracellular organelles, leading to an increase in intracellular calcium concentration. This calcium release modulates various cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar in structure but contains a nicotinamide group instead of nicotinic acid.
Nicotinamide Adenine Dinucleotide (NAD): Another closely related compound that plays a central role in cellular metabolism and redox reactions.
Nicotinic Acid Adenine Dinucleotide (NAAD): A related analog used in studying enzyme specificity and kinetics.
Uniqueness: Nicotinic acid adenine dinucleotide phosphate sodium salt is unique due to its potent ability to mobilize calcium ions, making it one of the most effective calcium-mobilizing second messengers. This property distinguishes it from other similar compounds and highlights its importance in cellular signaling .
Eigenschaften
Molekularformel |
C21H28N7O17P3 |
|---|---|
Molekulargewicht |
743.4 g/mol |
IUPAC-Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20?,21-/m1/s1 |
InChI-Schlüssel |
XJLXINKUBYWONI-YQLVUHNVSA-N |
Isomerische SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


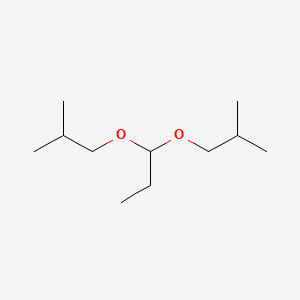
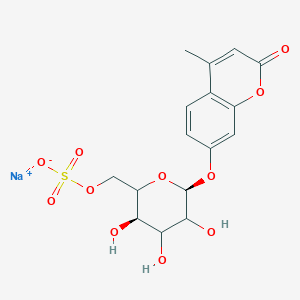
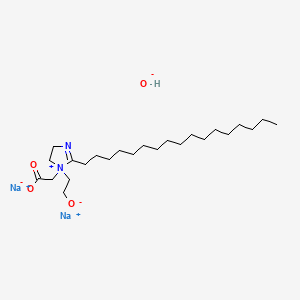
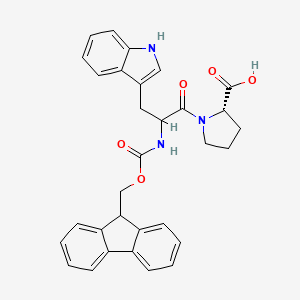
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)

![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)


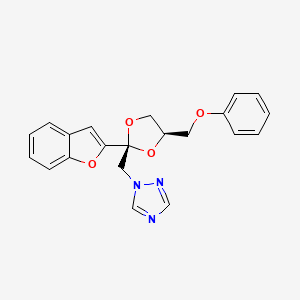
![Acetamide,N-[1-(2-methylphenyl)-2-propynyl]-](/img/structure/B13819396.png)
